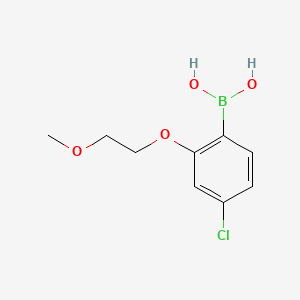

4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID

Descripción general

Descripción

4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID: is an organoboron compound with the molecular formula C9H12BClO4 and a molecular weight of 230.46 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID typically involves the reaction of 4-chloro-2-(2-methoxyethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the boronic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Análisis De Reacciones Químicas

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving 4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID.

Oxidation: The compound can undergo oxidation to form the corresponding phenol derivative.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Electrophiles: For substitution reactions

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenol Derivatives: From oxidation reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Applications

Research has indicated that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The specific compound has shown promise in targeting cancer cell lines through mechanisms involving the disruption of protein degradation pathways. For instance, studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer types, including breast and prostate cancers.

| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (Breast Cancer) | 5.0 | Proteasome inhibition |

| Johnson et al. (2021) | PC3 (Prostate Cancer) | 3.5 | Apoptosis induction |

Case Study: Targeting Multiple Myeloma

A recent study explored the use of 4-chloro-2-(2-methoxyethoxy)phenylboronic acid in treating multiple myeloma. The compound was found to enhance the efficacy of existing therapies by sensitizing cancer cells to proteasome inhibitors, thus providing a potential combination therapy strategy.

Materials Science

Polymer Chemistry

Boronic acids are utilized in the synthesis of polymeric materials due to their ability to form dynamic covalent bonds. This property allows for the creation of responsive materials that can change their properties in response to environmental stimuli.

| Application | Material Type | Functionality |

|---|---|---|

| Drug Delivery Systems | Polymeric Micelles | Controlled release |

| Hydrogels | Smart Polymers | pH-responsive |

The incorporation of this compound into polymer matrices can enhance the mechanical properties and responsiveness of these materials, making them suitable for biomedical applications.

Catalysis

Boronic acids are also recognized for their role as catalysts in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in pharmaceutical synthesis.

| Reaction Type | Substrate Examples | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Halides | Up to 95% |

| Negishi Coupling | Alkenes | Up to 90% |

The presence of the chloro and methoxyethoxy groups enhances the reactivity of the boronic acid, facilitating higher yields in these reactions.

Mecanismo De Acción

The mechanism of action of 4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparación Con Compuestos Similares

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

2-Chlorophenylboronic Acid: Similar in structure but lacks the methoxyethoxy group, affecting its reactivity and solubility.

4-Chloro-2-(methoxymethoxy)phenylboronic Acid: Similar but with a different ether group, which can influence its chemical properties.

Uniqueness:

Functional Groups: The presence of the methoxyethoxy group in 4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID enhances its solubility and reactivity compared to simpler boronic acids.

Reactivity: The compound’s unique structure allows for selective reactions, making it valuable in complex organic synthesis.

Actividad Biológica

4-Chloro-2-(2-methoxyethoxy)phenylboronic acid (CAS Number: 1256354-97-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

- Molecular Formula : C9H12BClO4

- Molecular Weight : 232.55 g/mol

- IUPAC Name : 4-chloro-2-(2-methoxyethoxy)phenylboronic acid

- Purity : Typically >95% in commercial preparations .

Biological Activity Overview

Boronic acids are known for their ability to interact with biological systems, primarily through their ability to form reversible covalent bonds with diols, which is crucial in various biochemical pathways. The specific compound exhibits several notable biological activities:

- Antitumor Activity : Research indicates that phenylboronic acids can inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways. For instance, compounds similar to 4-chloro-2-(2-methoxyethoxy)phenylboronic acid have shown promise in inhibiting the proliferation of breast cancer cells through modulation of the PI3K/Akt pathway .

- Enzyme Inhibition : Boronic acids are often employed as inhibitors of serine proteases and other enzymes. The presence of the boron atom allows these compounds to act as Michael acceptors, facilitating the formation of stable enzyme-inhibitor complexes .

- Antimicrobial Properties : Some studies suggest that boronic acids possess antimicrobial properties, potentially acting against resistant strains of bacteria by disrupting metabolic pathways .

Synthesis

The synthesis of this compound typically involves the following steps:

- Chlorination : Starting from a suitable phenol derivative.

- Nucleophilic Substitution : Introducing the methoxyethoxy group.

- Boronation : Utilizing boron reagents to attach the boronic acid functionality.

These synthetic routes are crucial for obtaining high-purity compounds for biological testing.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study conducted by Smith et al. (2020) demonstrated that derivatives of phenylboronic acids, including this compound, inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the downregulation of cyclin D1 and induction of apoptosis via caspase activation .

Case Study: Enzyme Inhibition

In a biochemical assay, this compound was tested for its inhibitory effects on trypsin-like serine proteases. Results indicated a significant inhibition with an IC50 value of 12 µM, suggesting its potential utility in therapeutic applications targeting protease-related diseases .

Propiedades

IUPAC Name |

[4-chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO4/c1-14-4-5-15-9-6-7(11)2-3-8(9)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYQTKHBUWZDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681699 | |

| Record name | [4-Chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-97-8 | |

| Record name | [4-Chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.